molecular formula C14H2Br10 B12559809 1,1'-(Ethene-1,2-diyl)bis(pentabromobenzene) CAS No. 194483-74-4

1,1'-(Ethene-1,2-diyl)bis(pentabromobenzene)

Cat. No.: B12559809
CAS No.: 194483-74-4
M. Wt: 969.2 g/mol
InChI Key: ACTYNKUWMJYNMT-UHFFFAOYSA-N
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Description

1,1’-(Ethene-1,2-diyl)bis(pentabromobenzene) is a brominated flame retardant known for its high thermal stability and effectiveness in reducing flammability in various materials. This compound is primarily used in polymers, textiles, and electronic devices to enhance fire resistance .

Preparation Methods

Synthetic Routes and Reaction Conditions

1,1’-(Ethene-1,2-diyl)bis(pentabromobenzene) can be synthesized through bromination reactions. The process involves the bromination of ethene-1,2-diyl bisbenzene under controlled conditions to achieve the desired level of bromination . The reaction typically requires a brominating agent such as bromine or a bromine-containing compound, and the reaction is carried out in an inert solvent like carbon tetrachloride or chloroform .

Industrial Production Methods

Industrial production of 1,1’-(Ethene-1,2-diyl)bis(pentabromobenzene) involves large-scale bromination processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The process is carried out in reactors equipped with temperature and pressure control systems to maintain the desired reaction conditions .

Chemical Reactions Analysis

Types of Reactions

1,1’-(Ethene-1,2-diyl)bis(pentabromobenzene) undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various brominated derivatives, while oxidation and reduction reactions can lead to the formation of different oxidation states of the compound .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,1’-(Ethene-1,2-diyl)bis(pentabromobenzene) is unique due to its high bromine content and thermal stability, which make it particularly effective as a flame retardant. Its ability to release bromine radicals during combustion sets it apart from other flame retardants .

Properties

CAS No.

194483-74-4

Molecular Formula

C14H2Br10

Molecular Weight

969.2 g/mol

IUPAC Name

1,2,3,4,5-pentabromo-6-[2-(2,3,4,5,6-pentabromophenyl)ethenyl]benzene

InChI

InChI=1S/C14H2Br10/c15-5-3(6(16)10(20)13(23)9(5)19)1-2-4-7(17)11(21)14(24)12(22)8(4)18/h1-2H

InChI Key

ACTYNKUWMJYNMT-UHFFFAOYSA-N

Canonical SMILES

C(=CC1=C(C(=C(C(=C1Br)Br)Br)Br)Br)C2=C(C(=C(C(=C2Br)Br)Br)Br)Br

Origin of Product

United States

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